An In-depth Technical Guide to 1,2-Bis(bromomethyl)benzene: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 1,2-Bis(bromomethyl)benzene: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)benzene, also known as α,α'-dibromo-o-xylene, is a highly versatile bifunctional alkylating agent extensively utilized in organic synthesis and materials science.[1] Its strategic placement of two reactive bromomethyl groups on an aromatic scaffold makes it a crucial building block for the construction of complex molecular architectures, ranging from macrocycles and polymers to pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications to support its use in research and development.
Chemical and Physical Properties
1,2-Bis(bromomethyl)benzene is a white to light cream crystalline powder at room temperature.[3] It is characterized by the chemical formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol .[3][4] The presence of the two bromomethyl groups ortho to each other on the benzene (B151609) ring confers a high degree of reactivity, particularly in nucleophilic substitution reactions.[1][2]
Table 1: Physical and Chemical Properties of 1,2-Bis(bromomethyl)benzene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈Br₂ | [3][4] |
| Molecular Weight | 263.96 g/mol | [3][4] |
| Appearance | White to light cream crystals or crystalline powder | [3] |
| Melting Point | 91-94 °C | [3][5] |
| Boiling Point | 140 °C at 20 mmHg | [3] |
| Density | 1.96 g/mL at 25 °C | [3][5] |
| Flash Point | 133.6 °C | [3] |
| Water Solubility | Soluble, hydrolyzes | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform; slightly soluble in petroleum ether | [5] |
| CAS Number | 91-13-4 | [3][4] |
Table 2: Spectroscopic Data for 1,2-Bis(bromomethyl)benzene
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.68 (s, 4H, PhCH ₂Br), 7.26-7.39 (m, 4H, ArH ) | [6] |
| ¹³C NMR (CDCl₃) | δ 30.1 (PhC H₂Br), 129.6 (C H-4,5), 131.2 (C H-3,6), 136.7 (C -1,2) | [6] |
| Infrared (IR, KBr) | 1437 (w), 1419 (w), 1227 (s), 1198 (s), 848 (w), 750 (w) cm⁻¹ | [6] |
Experimental Protocols
Synthesis of 1,2-Bis(bromomethyl)benzene from o-Xylene (B151617)
A common method for the preparation of 1,2-bis(bromomethyl)benzene is the free-radical bromination of o-xylene.[2] This reaction is typically initiated by UV light or a radical initiator.
Method 1: Photochemical Bromination [7]
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Reaction Setup: Dissolve 0.2 mole of o-xylene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The dropping funnel should dip into the liquid to minimize bromine loss.
-
Bromine Addition: Heat the mixture to boiling. For each hydrogen atom to be replaced, add 0.205 mole of elemental bromine (dried by shaking with concentrated sulfuric acid) dropwise. A total of 0.82 mole of bromine is required.
-
Initiation: Irradiate the reaction mixture with a 500-watt photolamp during the bromine addition. The rate of addition should be controlled so that the carbon tetrachloride dripping from the reflux condenser remains nearly colorless. The reaction typically takes 2-10 hours.
-
Work-up: After the reaction is complete, stop the irradiation and cool the solution. Wash the solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Purification: Dry the organic layer with magnesium sulfate (B86663) and evaporate the solvent in vacuo. The crude product can be purified by crystallization from chloroform.
Method 2: N-Bromosuccinimide (NBS) Bromination [5]
-
Reaction Setup: To a mixture of N-bromosuccinimide (NBS) and o-xylene in acetonitrile (B52724) at room temperature, slowly add silicon tetrachloride.
-
Reaction Monitoring: Stir the reaction mixture continuously until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Combine the organic extracts and dry with anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a petroleum ether-ether mixture (3:1) or by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) eluent.
General Protocol for Nucleophilic Substitution Reactions
1,2-Bis(bromomethyl)benzene readily undergoes Sₙ2 reactions with a variety of nucleophiles.[1]
-
Reaction Setup: Dissolve 1,2-bis(bromomethyl)benzene in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Nucleophile Addition: Add at least two equivalents of the desired nucleophile (e.g., an amine, thiol, or alcohol, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the HBr byproduct).
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by an appropriate method such as recrystallization or column chromatography.
Chemical Reactivity and Applications
The primary mode of reactivity for 1,2-bis(bromomethyl)benzene is as a bifunctional electrophile.[1] The two bromomethyl groups can react with dinucleophiles to form a variety of cyclic structures.
Synthesis of Macrocycles and Cyclophanes
A significant application of 1,2-bis(bromomethyl)benzene is in the synthesis of macrocyclic compounds, including crown ethers, cryptands, and cyclophanes.[5] These structures are of great interest in supramolecular chemistry for their ability to selectively bind ions and small molecules.[1]
Polymer Chemistry
In polymer science, it serves as a monomer for the synthesis of polymers with unique properties, such as Polymers of Intrinsic Microporosity (PIMs), which have applications in gas separation and storage.[1]
Drug Development and Chemical Biology
1,2-Bis(bromomethyl)benzene and its derivatives are valuable reagents in drug discovery and chemical biology.
-
Synthesis of Pharmaceutical Intermediates: It is used in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases.[3][5] It is also a key intermediate in the synthesis of tridentate carbene ligands used in the development of metal-based drugs.[3]
-
Peptide Cyclization: This compound is employed as a linker to cyclize peptides by reacting with two cysteine residues.[8][9] This "stapling" can enhance the peptide's conformational stability, proteolytic resistance, and cell permeability.[8]
Visualizations
Synthesis of 1,2-Bis(bromomethyl)benzene
Caption: Radical bromination of o-xylene.
General Reaction Scheme: Nucleophilic Substitution
Caption: Formation of a cyclic product.
Application in Peptide Cyclization
Caption: Peptide stapling via S-alkylation.
Safety Information
1,2-Bis(bromomethyl)benzene is a corrosive and lachrymatory substance.[10][11] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[10][11] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] It should be used in a well-ventilated area or a chemical fume hood.[10]
Conclusion
1,2-Bis(bromomethyl)benzene is a cornerstone reagent in synthetic chemistry with a broad spectrum of applications. Its ability to act as a rigid linker and a bifunctional electrophile makes it indispensable for the construction of complex organic molecules, from novel materials to potential therapeutics. A thorough understanding of its chemical properties and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. 1,2-Bis(bromomethyl)benzene | High-Purity Reagent [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. o-Bis(bromomethyl)benzene | C8H8Br2 | CID 66665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 91-13-4 Cas No. | 1,2-Bis(bromomethyl)benzene | Apollo [store.apolloscientific.co.uk]
